molecular formula C15H14N4O2S B2823202 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea CAS No. 1021051-71-7

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea

Cat. No.: B2823202
CAS No.: 1021051-71-7
M. Wt: 314.36
InChI Key: KLJGYIWKDLMRJR-UHFFFAOYSA-N
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Description

1-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea is a synthetic thiazolopyrimidine derivative of significant interest in medicinal chemistry research. Compounds within this structural class are frequently investigated for their potential biological activities, particularly as anti-inflammatory and anticancer agents. Thiazolopyrimidine scaffolds are known to act as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . Research on analogous structures has demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, suggesting a potential role for these compounds in cancer therapy development . The molecular structure of this urea-functionalized derivative makes it a valuable candidate for structure-activity relationship (SAR) studies, molecular docking simulations, and further pharmacological investigation to elucidate its specific mechanism of action and selectivity profile. This product is intended for research and further manufacturing applications only, strictly not for direct human or veterinary use.

Properties

IUPAC Name

1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-3-5-11(6-4-9)17-14(21)18-12-10(2)16-15-19(13(12)20)7-8-22-15/h3-8H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJGYIWKDLMRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazole and a suitable carbonyl compound, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Urea Formation: The final step involves the reaction of the thiazolopyrimidine intermediate with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols can replace the p-tolyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Urea derivatives with different substituents.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Antiproliferative Activity

A study assessed the compound's effects on several cancer cell lines, including:

  • U937 (human leukemia)
    • IC50: 16.23 μM
  • MCF-7 (breast cancer)
    • IC50: 15.00 μM
  • A549 (lung cancer)
    • IC50: 18.75 μM

These results suggest that the compound could serve as a basis for developing new anticancer therapies .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its mechanism includes inhibiting bacterial growth and potentially acting on multiple targets within microbial cells.

Case Study: Antimicrobial Efficacy

In vitro tests revealed the following minimum inhibitory concentrations (MICs):

  • Against Staphylococcus aureus: MIC = 0.008 μg/mL
  • Against Escherichia coli: MIC = 0.03 μg/mL

These findings highlight its potential use in treating bacterial infections .

Structure-Activity Relationship (SAR) Studies

Studies have indicated that modifications to the urea moiety can enhance biological activity. For example:

  • Substituting different aryl groups on the urea nitrogen has been shown to affect potency against various cancer cell lines.
ModificationActivity Change
p-TolylEnhanced potency against U937
m-MethoxyphenylIncreased selectivity for cancer cells

Mechanism of Action

The mechanism by which 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives

Compound 12e (Methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-(3,4,5-trimethoxyphenyl)hydrazineylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate):

  • Structural Features : Substituted with a 4-methoxyphenyl group at position 5 and a trimethoxyphenylhydrazone at position 2.
  • Properties : Melting point 204–206°C, 65% yield. Exhibits moderate solubility in polar solvents due to the ester group.
  • Activity : Demonstrates antiproliferative activity in preliminary assays, though less potent than the urea derivative .

Compound 12f ((6-(Methoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)hydrazineyl)naphthalene-1-sulfonic acid):

  • Structural Features : Incorporates a naphthalene sulfonic acid group, enhancing hydrophilicity.
  • Properties : Higher melting point (271–273°C) and yield (90%) compared to 12e.
  • Activity : Improved solubility and bioavailability, with enhanced binding to serum albumin .

Key Comparison :

Property Target Urea Compound Compound 12e Compound 12f
Core Structure Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents at Position 6 p-Tolylurea Methoxycarbonyl Naphthalene sulfonic acid
Melting Point (°C) Not reported 204–206 271–273
Bioactivity Anti-liver fibrosis Antiproliferative Enhanced albumin binding
Urea Derivatives with Heterocyclic Cores

TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea):

  • Structural Features: Thieno[2,3-d]pyrimidine core with difluorobenzyl and methoxypyridazinyl groups.
  • Activity : Potent GnRH antagonist with reduced cytochrome P450 inhibition compared to sufugolix .
  • Comparison: While both TAK-385 and the target compound are urea derivatives, the thieno[2,3-d]pyrimidine core in TAK-385 confers distinct pharmacokinetic properties, including higher metabolic stability .

Pyrazolo[3,4-d]pyrimidin-4-yl Hydrazine Derivatives :

  • Example : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3).
  • Structural Features : Pyrazolo[3,4-d]pyrimidine core with a hydrazine substituent.
  • Activity : Primarily explored as kinase inhibitors, lacking the urea moiety’s hydrogen-bonding capacity .

Key Comparison :

Property Target Urea Compound TAK-385 Compound 3
Core Structure Thiazolo[3,2-a]pyrimidine Thieno[2,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Functional Groups Urea, p-tolyl Methoxyurea, difluorobenzyl Hydrazine, p-tolyl
Pharmacological Target Anti-fibrotic GnRH receptor Kinase inhibition
Crystallographic and Hydrogen-Bonding Analysis

The target compound’s thiazolo[3,2-a]pyrimidine core exhibits a puckered conformation (deviation of 0.224 Å from planarity), similar to ethyl 7-methyl-3-oxo-5-phenyl derivatives . However, the p-tolylurea group introduces additional hydrogen-bond donors (NH groups), forming bifurcated C–H···O interactions that stabilize the crystal lattice . In contrast, compounds like 12e and 12f rely on ester and sulfonic acid groups for intermolecular interactions, resulting in less robust crystalline networks .

Biological Activity

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea is a heterocyclic compound belonging to the thiazolopyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The compound features a unique structure that contributes to its biological activity. Below is a summary of its chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C13H14N4O2S
Molecular Weight 278.34 g/mol
CAS Number 954600-98-7

The compound acts primarily as a glutamate receptor antagonist . This interaction influences several biochemical pathways, particularly those related to neurotransmission and cognitive functions. By modulating glutamatergic neurotransmission, it may affect learning, memory, and neural plasticity.

Target Pathways

  • Glutamatergic Pathway : The compound's antagonistic action on glutamate receptors can lead to alterations in synaptic transmission.
  • Acetylcholinesterase Inhibition : It has been suggested that the compound may also inhibit acetylcholinesterase, potentially enhancing cholinergic signaling which is crucial for memory and learning processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of thiazolopyrimidine compounds show cytotoxic effects against various cancer cell lines (e.g., glioma, melanoma). For instance, compounds similar to this compound have demonstrated micromolar activity against multiple cancer types .
  • Antimicrobial Properties : The compound's derivatives have shown promising results as potential antimicrobial agents, particularly against resistant strains .
  • Neuroprotective Effects : Due to its interaction with neurotransmitter systems, the compound may offer neuroprotective benefits in conditions such as Alzheimer's disease through modulation of glutamate levels .

Case Studies

Several studies have explored the biological activity of thiazolopyrimidine derivatives:

  • Cytotoxicity Studies : In vitro evaluations demonstrated that thiazolopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported that certain derivatives showed effective inhibition of cell proliferation in glioma and melanoma models .
  • Antimicrobial Evaluation : A series of compounds derived from thiazoloquinoxaline hybrids were evaluated for their antimicrobial activity against DNA gyrase inhibitors. Results indicated substantial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the established synthetic routes for 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea?

The synthesis typically involves multi-step reactions starting with thiazolo[3,2-a]pyrimidine precursors. A common approach includes:

  • Step 1 : Formation of the thiazolo-pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives are synthesized via condensation reactions .
  • Step 2 : Functionalization at the 6-position by introducing urea groups. This involves coupling reactions between amines (e.g., p-tolyl isocyanate) and activated intermediates (e.g., chlorides or mixed carbonates) under anhydrous conditions .
  • Purification : Column chromatography or recrystallization from ethanol/acetic acid mixtures ensures high purity (>95%) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Determines bond lengths, angles, and ring puckering parameters. For example, related thiazolo-pyrimidine derivatives show planar thiazole rings fused with puckered pyrimidine moieties, with puckering amplitudes (q) ranging from 0.3–0.5 Å .
  • Spectroscopy :
    • NMR : Distinct signals for methyl groups (δ ~2.5 ppm for 7-methyl), aromatic protons (δ ~7.2–8.1 ppm for p-tolyl), and urea NH protons (δ ~9–10 ppm) .
    • IR : Stretching vibrations for urea C=O (~1680 cm⁻¹) and thiazole C-S (~680 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of thiazolo-pyrimidine derivatives?

  • Comparative SAR Analysis : Test the target compound alongside analogs (e.g., 2-methyl or 3-phenyl variants) in standardized assays (e.g., MIC for antimicrobial activity). For example, substituents at the 7-methyl and p-tolyl positions significantly modulate antifungal potency .
  • Experimental Replication : Validate conditions from conflicting studies (e.g., pH, solvent, cell lines). Note that bioactivity discrepancies may arise from variations in cell permeability or metabolic stability .

Advanced: What strategies optimize crystallization for X-ray studies of this compound?

  • Solvent Selection : Use mixed solvents (e.g., ethanol/dioxane) to slow crystallization and improve crystal quality. Ethanol/acetic acid (2:1) is effective for urea-containing heterocycles .
  • Temperature Control : Gradual cooling from 78°C to room temperature minimizes lattice defects .
  • Hydrogen Bond Analysis : Planar urea groups often form intermolecular N–H···O=C bonds (distance ~2.8 Å), stabilizing the crystal lattice .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., fungal CYP51 or bacterial DHFR). The urea moiety may form hydrogen bonds with catalytic residues (e.g., Asp93 in DHFR) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties. The thiazole ring’s electron-deficient nature enhances electrophilic reactivity .

Basic: What analytical methods ensure purity and stability during storage?

  • HPLC : Use a C18 column with UV detection at 254 nm. Retention times for thiazolo-pyrimidine derivatives typically range from 8–12 minutes in acetonitrile/water gradients .
  • Stability Tests : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). Urea derivatives are prone to hydrolysis in aqueous buffers (pH < 3 or > 10) .

Advanced: How does substituent variation at the p-tolyl group affect pharmacological properties?

  • Electron-Donating Groups (e.g., -OCH₃) : Increase lipophilicity (logP > 3) and blood-brain barrier penetration but reduce solubility .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance metabolic stability but may introduce toxicity via nitroreductase activation .
  • Steric Effects : Bulky substituents (e.g., 2-fluoro) disrupt π-π stacking with target proteins, reducing binding affinity .

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) and fungi (e.g., C. albicans ATCC 90028) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values. Urea derivatives often show selectivity indices >10 .

Advanced: What mechanistic insights can NMR relaxation studies provide?

  • T₁/T₂ Measurements : Reveal molecular flexibility. The thiazole ring exhibits shorter T₁ (~1.2 s) due to restricted rotation, while the p-tolyl group has longer T₁ (~2.5 s) .
  • NOESY : Correlates spatial proximity between 7-methyl and urea protons, confirming the Z-configuration in solution .

Advanced: How to design a structure-activity relationship (SAR) study for this compound class?

  • Variable Substituents : Synthesize analogs with modified urea (e.g., 3-aryl vs. 3-alkyl) or thiazole (e.g., 2-thioxo vs. 2-oxo) groups .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀. For example, higher logP correlates with antifungal activity (R² > 0.7) .

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